6-Methylidenespiro[2.5]octane
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Overview
Description
6-Methylidenespiro[25]octane is a unique organic compound characterized by its spirocyclic structure, where a cyclopropane ring is fused to a cyclohexane ring with a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylidenespiro[2.5]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dichloroacetone with neopentyl glycol in the presence of p-toluenesulfonic acid as a catalyst, followed by the addition of sodium amide in liquid ammonia . This reaction yields the desired spirocyclic compound through a series of intermediate steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methylidenespiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methylene bridge.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
6-Methylidenespiro[2.5]octane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Methylidenespiro[2.5]octane involves its interaction with molecular targets through its spirocyclic structure. The compound can act as a radical clock, undergoing rearrangement reactions that provide insights into the mechanisms of enzyme-catalyzed processes . The spirocyclic structure allows for unique interactions with enzymes and other biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Methylidenespiro[25]octane is unique due to its methylene bridge, which imparts distinct chemical reactivity and stability compared to other spirocyclic compounds
Properties
Molecular Formula |
C9H14 |
---|---|
Molecular Weight |
122.21 g/mol |
IUPAC Name |
6-methylidenespiro[2.5]octane |
InChI |
InChI=1S/C9H14/c1-8-2-4-9(5-3-8)6-7-9/h1-7H2 |
InChI Key |
UAQATWAZRIYWFS-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCC2(CC1)CC2 |
Origin of Product |
United States |
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